4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol
Description
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a naphthalene-derived compound featuring a butenol chain substituted at the 2-position of a 6,7-dimethoxynaphthalene scaffold. This compound is structurally notable for its conjugated double bond in the butenol chain, which may contribute to its stability and intermolecular interactions in crystalline or solution phases .
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(E)-4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C16H18O3/c1-11(17)4-5-12-6-7-13-9-15(18-2)16(19-3)10-14(13)8-12/h4-11,17H,1-3H3/b5-4+ |
InChI Key |
LUHRSAPPBZWMFV-SNAWJCMRSA-N |
Isomeric SMILES |
CC(/C=C/C1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
Canonical SMILES |
CC(C=CC1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6,7-dimethoxynaphthalene with appropriate reagents to introduce the butenol side chain. One common method includes the use of a Grignard reagent, such as but-3-en-2-yl magnesium bromide, which reacts with 6,7-dimethoxynaphthalene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of various substituted naphthalenes
Scientific Research Applications
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the butenol side chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol can be contextualized against related compounds, including naphthalene derivatives, ionols, and tetrahydronaphthalenols. Below is a comparative analysis supported by data from diverse sources:
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence: The target compound’s 6,7-dimethoxynaphthalene moiety distinguishes it from ionols (cyclohexenyl-based) and tetrahydronaphthalenols (partially saturated cores). Substituent Effects: The electron-donating methoxy groups in 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol may enhance solubility and stabilize charge-transfer interactions, unlike the nonpolar methyl groups in ionols .
Synthetic Pathways: While ionols are synthesized via terpenoid pathways, the target compound’s synthesis likely parallels methods for dimethoxynaphthalene derivatives, such as acid-catalyzed condensation (e.g., P₂O₅-MsOH) . Ethyl 4-(naphthalen-2-yl) analogs, in contrast, employ base-mediated cyclization .
Biological Relevance: Tetrahydronaphthalenols (e.g., ) exhibit documented pharmacological activity (e.g., estrogen modulation), suggesting that the target compound’s dimethoxy-substituted naphthalene core may similarly interact with biological targets, though empirical data are lacking.
Biological Activity
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is characterized by a naphthalene moiety substituted with methoxy groups and a butenol side chain. Its chemical structure can be represented as follows:
Antioxidant Activity
Research indicates that 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 54.0 |
| Reducing Power Activity | 249,316 |
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Bacillus cereus | 23.33 |
| Staphylococcus pyogenes | 22.33 |
| Pseudomonas aeruginosa | 23.00 |
| Klebsiella pneumoniae | 22.66 |
These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have shown that 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol can inhibit NF-kB phosphorylation, a key pathway in inflammation.
| Model | Effect |
|---|---|
| U373 MG Cells | NF-kB inhibition |
| Wistar Albino Rats | Downregulation of TNF-α and COX-2 |
The biological activities of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress markers.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Anti-inflammatory Mechanism : By inhibiting cytokine production and signaling pathways like NF-kB, it reduces inflammation.
Case Studies
A notable study evaluated the effects of this compound in a rat model of induced inflammation. Results indicated significant reductions in inflammatory markers and improved histopathological outcomes compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
